![molecular formula C21H14N4O B2772244 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 306289-83-8](/img/structure/B2772244.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide
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Description
Benzimidazole derivatives are a significant class of compounds with a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
Benzimidazole derivatives have a planar molecular structure. In the crystal, they are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on their specific structure. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O and an average mass of 224.258 Da .Scientific Research Applications
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds like N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide. These heterocycles find applications in medicinal chemistry. Specifically:
- c-Met Inhibition : Some derivatives containing this heterocyclic nucleus exhibit potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib (Structure A in Figure 2) contains substructures similar to those found in our compound .
- GABA A Modulation : These heterocycles have also demonstrated GABA A allosteric modulating activity (Structure B in Figure 2) .
Functional Materials
- Solar Cells : Researchers have incorporated these heterocyclic nuclei into polymers for use in solar cells (Structure C in Figure 2). Their unique properties contribute to efficient energy conversion .
Organic Semiconductors
- Doping for n-Type Organic Semiconductors : The compound 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H) has been successful as a dopant for n-type organic semiconductors. It is soluble in common processing solvents and considered air-stable .
Antitumor Agents
- Novel Derivatives : Benzimidazole derivatives have been explored as potential antitumor agents. While not directly related to our compound, this highlights the versatility of benzimidazoles in drug discovery .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-13-14-9-11-15(12-10-14)21(26)25-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)24-20/h1-12H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVXZPPDMQXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |
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